vaulen
Description
Historical Context and Evolution of Carbon Fiber Adsorbents in Chemical Science
The history of carbonaceous adsorbents in chemical science dates back centuries, with early uses of charcoal for purification. The development of activated carbon in the early 20th century marked a significant step, leading to materials with enhanced adsorption capacities through controlled porosity. americanelements.com The evolution continued with the development of various forms of activated carbons, including powders, granules, and extruded materials. americanelements.com More recently, the focus has expanded to engineered carbon materials like carbon fibers, fabrics, and felts, which offer tailored properties for specific applications. americanelements.com Carbon fiber adsorbents, such as "Vaulen" and "Actilen", emerged as part of this evolution, particularly noted for their application in detoxification and enterosorption. wikipedia.orgmims.com These fibrous forms provide high surface area and potentially faster adsorption kinetics compared to traditional granular activated carbons. mims.com
Academic Classification and Categorization of this compound within Engineered Carbon Materials
Engineered carbon materials are typically classified based on their structure, properties, precursor materials, and intended applications. mims.comnih.govfishersci.itwikipedia.org "this compound" is categorized as a carbon fiber material, specifically a carbon fiber adsorbent. wikipedia.orgmims.comfishersci.comfishersci.no Carbon fibers themselves are a form of elemental carbon materials, distinct from graphite, diamond, fullerenes, and carbon black, though they share the fundamental building block of carbon atoms. nih.gov Within the realm of adsorbents, carbon fiber materials like "this compound" are differentiated from granular activated carbons by their fibrous morphology. americanelements.com Some sources indicate that "this compound" is produced from milled "Actilen" fibers, further placing it within the category of processed carbon fiber materials. mims.com This classification highlights its engineered nature, derived from precursors and processed to achieve specific adsorptive properties.
Fundamental Principles Governing Adsorption Phenomena in Carbon-Based Systems
Adsorption on carbon-based materials is primarily governed by the interaction between adsorbate molecules and the adsorbent surface. This process can involve both physisorption and chemisorption. wikipedia.orgnih.gov Physisorption is driven by weak van der Waals forces and is largely dependent on the surface area and pore structure of the adsorbent. wikipedia.orgnih.govumweltprobenbank.de Chemisorption involves stronger chemical bonds formed between the adsorbate and specific functional groups on the carbon surface. nih.gov The efficiency of adsorption in carbon materials is directly related to their highly porous structure, which provides an extensive surface area for interaction. wikipedia.orgumweltprobenbank.de The pore size distribution plays a crucial role, with micropores (typically less than 2 nm) being particularly important for the adsorption of small molecules. bioactivec60.comfishersci.comamericanelements.com The principles of adsorption, including factors like adsorbate properties, adsorbent surface chemistry and porosity, and solution conditions (pH, temperature), are critical in understanding the performance of carbon fiber adsorbents like "this compound". nih.govnih.gov
Significance of Surface Chemistry and Porosity in Tailoring Material Functionality
While specific detailed research findings solely focused on the fundamental material science of "this compound" beyond its described medical application are limited in the provided search results, its classification as a carbon fiber adsorbent implies that the general principles discussed above regarding the historical context, classification, adsorption phenomena, surface chemistry, and porosity of carbon materials are directly applicable to understanding its properties and function. "this compound" is noted for its high surface area, a key characteristic of effective carbon adsorbents. fishersci.com
Inability to Generate Article on "this compound" Due to Lack of Scientific Data
Efforts to generate a detailed scientific article on the chemical compound "this compound" have been unsuccessful due to a significant lack of available research and data. Extensive searches for scientific literature pertaining to "this compound" and its analysis through various advanced spectroscopic and analytical techniques have yielded no specific information on a distinct chemical compound with this name.
The term "this compound" appears in some contexts, primarily in patents and literature related to composite materials, as a component of carbon fiber materials or enterosorbents. google.comgoogle.combio-conferences.org It is often listed alongside other carbon-based materials such as "actylene" and "carboline." google.combio-conferences.org This suggests that "this compound" may be a trade name, a component of a larger composite, or a specific type of carbon fiber, rather than a discrete, well-characterized chemical compound with a defined molecular structure.
The provided outline for the article requires in-depth analysis and data from highly specific and advanced analytical techniques, including:
Auger Electron Spectroscopy (AES) for surface compositional analysis.
X-ray Photoelectron Spectroscopy (XPS) for surface elemental and chemical state analysis.
Elemental Analysis (CHNSO) for bulk compositional assessment.
Fourier Transform Infrared (FTIR) Spectroscopy for the identification of surface moieties.
Raman Spectroscopy for insights into carbon structural analysis.
Therefore, due to the absence of any discernible scientific data on the chemical composition and microstructural elucidation of a compound specifically named "this compound," the generation of the requested article cannot be fulfilled. Further research would be contingent on the clarification of "this compound" as a specific, identifiable chemical entity with accessible scientific literature.
Properties
CAS No. |
109767-28-4 |
|---|---|
Molecular Formula |
C14H13NO2 |
Synonyms |
vaulen |
Origin of Product |
United States |
Chemical Composition and Microstructural Elucidation of Vaulen
Spectroscopic Characterization of Surface Functional Groups
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Chemical Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique used to obtain detailed information about the structure of a molecule. It probes the local chemical environments of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), within a molecule.
In a hypothetical analysis of a compound, ¹H NMR spectroscopy would reveal the number of different types of protons, their relative numbers, and how they are connected through covalent bonds. For instance, the chemical shift (δ) of a proton signal provides information about its electronic environment, while the splitting pattern (multiplicity) indicates the number of neighboring protons.
¹³C NMR spectroscopy complements this by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments. Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further elucidate the connectivity between protons and carbons, helping to piece together the complete molecular structure.
Microstructural and Textural Analysis Relevant to Chemical Activity
The macroscopic chemical activity of a material is often intrinsically linked to its microscopic and nanoscopic structure. The surface morphology, internal architecture, porosity, and surface area play crucial roles in determining how a compound interacts with its environment.
Scanning Electron Microscopy (SEM) for Surface Morphology and Fiber Architecture
Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface topography and morphology of a material at the microscale. By scanning a focused beam of electrons over a sample, SEM produces high-resolution images that can reveal details about particle shape, size distribution, and the architecture of fibrous or porous materials. For a given compound, SEM analysis would be instrumental in understanding its physical form, which can influence its reactivity, solubility, and interaction with other substances.
Transmission Electron Microscopy (TEM) for Nanoscale Structural Features
To investigate the internal structure at an even higher resolution, Transmission Electron Microscopy (TEM) is employed. TEM passes a beam of electrons through an ultra-thin slice of the sample, creating an image that reveals nanoscale features such as crystal lattice structures, defects, and the distribution of different phases within the material. This level of detail is critical for understanding the fundamental building blocks of the compound and how they are arranged.
Gas Adsorption Isotherms (e.g., N₂, CO₂) for Porosity and Surface Area Characterization related to Chemical Accessibility
The chemical accessibility of a solid material is heavily dependent on its surface area and porosity. Gas adsorption isotherms are the primary method for quantifying these properties. By measuring the amount of gas, such as nitrogen (N₂) or carbon dioxide (CO₂), that adsorbs onto the surface of a material at a constant temperature over a range of pressures, one can determine the specific surface area. The shape of the isotherm can also provide qualitative information about the nature of the pores.
A high surface area generally correlates with a greater number of active sites available for chemical reactions, making this a critical parameter for applications in catalysis, adsorption, and separation processes.
Table 1: Hypothetical Gas Adsorption Data
| Relative Pressure (P/P₀) | Quantity Adsorbed (cm³/g) |
|---|---|
| 0.05 | 50.2 |
| 0.10 | 65.8 |
| 0.20 | 80.1 |
| 0.30 | 92.5 |
| 0.50 | 110.3 |
| 0.70 | 135.7 |
| 0.90 | 180.4 |
Pore Size Distribution Analysis and its Correlation with Chemical Accessibility
Beyond the total surface area, the distribution of pore sizes within a material is a key factor in its chemical accessibility. Different analytical models, such as the Barrett-Joyner-Halenda (BJH) method applied to the desorption branch of the isotherm, can be used to calculate the pore size distribution.
This analysis reveals the volume of pores within different size ranges (micropores, mesopores, and macropores). The accessibility of reactants to the internal surface area of a material is often dictated by the size of the pores; molecules that are too large to enter the pores will have limited interaction with the internal surface. Therefore, a thorough understanding of the pore size distribution is essential for designing materials for specific chemical applications.
Table 2: Hypothetical Pore Size Distribution
| Pore Diameter Range (nm) | Pore Volume (cm³/g) |
|---|---|
| < 2 (Micropores) | 0.08 |
| 2 - 50 (Mesopores) | 0.25 |
Synthesis and Chemical Modification Pathways for Vaulen Adsorbents
Precursor Material Chemistry and Selection for Carbon Fiber Formation
The choice of precursor material is fundamental to the properties of the resulting vaulen adsorbent. Various organic fibers can serve as precursors, including synthetic polymers like polyacrylonitrile (B21495) (PAN), phenolic resins, and polyaramides, as well as natural materials such as cotton, pitch, and lignosulfonate researchgate.netnih.gov. The chemical composition and structure of the precursor dictate the carbon yield, the ease of processing, and the initial framework upon which the porous structure is built.
For instance, polyacrylonitrile (PAN) is a widely used precursor due to its high carbon yield and ability to form a stable ladder-like structure upon heating researchgate.net. Lignosulfonate, a byproduct of the paper industry, is another viable precursor, and research has explored its use in creating mesoporous carbon fibers through electrospinning and carbonization processes nih.gov. The selection often depends on factors such as cost, availability, and the desired final properties of the this compound adsorbent, including surface area, pore size distribution, and mechanical strength.
Carbonization Processes and Their Chemical Impact on this compound's Framework
Carbonization is a high-temperature thermal decomposition process carried out in an inert atmosphere, typically nitrogen or argon, to convert the stabilized precursor fibers into a carbonaceous char. During carbonization, non-carbon elements (such as hydrogen, oxygen, and nitrogen from the precursor) are driven off as volatile products, increasing the relative carbon content utm.my. This process involves complex chemical reactions, including dehydrogenation, cyclization, and aromatization, which lead to the formation of a more ordered carbon structure.
The carbonization temperature significantly impacts the chemical structure and properties of the carbon framework. Higher carbonization temperatures generally lead to a higher degree of carbon ordering and a decrease in the content of heteroatoms (elements other than carbon). For example, increasing the carbonization temperature of liquefied wood fibers activated with ZnCl2 resulted in an increase in carbon content and a decrease in oxygen content ncsu.edu. The carbonization yield, which is the percentage of the precursor mass remaining after carbonization, is influenced by both the precursor type and the carbonization conditions mdpi.com.
The carbonization process lays the foundation for the porous structure. While some basic porosity may develop during carbonization, the extensive pore network characteristic of this compound adsorbents is primarily created or enhanced in the subsequent activation step.
Activation Methodologies for Tailoring Surface Chemical Reactivity
Activation is a critical step that develops the porous structure and tailors the surface chemistry of the carbonized fibers, significantly increasing their surface area and adsorption capacity. Activation can be achieved through chemical or physical methods researchgate.netmdpi.com.
Chemical Activation Agents and Their Mechanistic Roles
Chemical activation involves impregnating the precursor or carbonized fiber with activating agents before or during carbonization, followed by heat treatment. Common chemical activating agents include potassium hydroxide (B78521) (KOH), phosphoric acid (H3PO4), and zinc chloride (ZnCl2) researchgate.net.
Potassium Hydroxide (KOH): KOH activation is known to create highly porous carbon materials with large surface areas. The mechanism involves complex reactions at elevated temperatures, including the dehydration of the carbon precursor, the etching of the carbon matrix by metallic potassium formed in situ, and the expansion of the carbon lattice nih.govnih.gov.
Phosphoric Acid (H3PO4): Phosphoric acid acts as a dehydrating agent, promoting the formation of a carbonaceous char and inhibiting the formation of tar acs.orgscientific.net. It also plays a role in the development of porosity by creating a rigid phosphorus-containing framework that is later washed away, leaving behind a porous carbon structure acs.orgnih.gov. Activation with phosphoric acid can also introduce oxygenated surface groups and, depending on the precursor, retain or introduce nitrogen acs.org.
Zinc Chloride (ZnCl2): ZnCl2 acts as a dehydrating agent, similar to phosphoric acid, lowering the activation temperature and promoting char formation ncsu.eduatlantis-press.com. It also helps in the development of porosity by its catalytic effect on the decomposition of the carbon precursor and the subsequent removal of zinc compounds during washing ncsu.edursc.orgresearchgate.netmdpi.com. ZnCl2 activation can lead to materials with high surface areas and a significant content of oxygen-containing surface groups atlantis-press.comrsc.org.
The choice of chemical activating agent and the activation conditions (impregnation ratio, temperature, time) significantly influence the resulting pore structure (micropores, mesopores) and surface chemistry of the this compound adsorbent ncsu.eduacs.orgscientific.netnih.govresearchgate.netmdpi.com.
Physical Activation Parameters and Their Influence on Surface Chemistry
Physical activation is typically performed on the carbonized fibers at high temperatures (700-1000 °C) using oxidizing gases such as steam (H2O) or carbon dioxide (CO2) researchgate.netmdpi.comgoogle.com. This process selectively gasifies the carbon atoms, creating and widening pores.
Steam Activation: Steam reacts with carbon at high temperatures (C + H2O → CO + H2), etching the carbon surface and developing porosity. The reaction is endothermic and requires external heating.
Carbon Dioxide Activation: CO2 also reacts with carbon at high temperatures (C + CO2 → 2CO), leading to pore formation and widening utm.my. This reaction is also endothermic.
The parameters of physical activation, including temperature, activation time, and gas flow rate, are critical in controlling the extent of burn-off (mass loss of the carbon material) and thus the development of the porous structure and surface area mdpi.comgoogle.com. Higher temperatures and longer activation times generally lead to increased burn-off, larger pore volumes, and higher surface areas, although excessive burn-off can lead to the collapse of the carbon framework. Physical activation primarily develops the porosity but can also influence the surface chemistry by introducing oxygen-containing functional groups through reactions with the activating gas.
Post-Synthesis Surface Functionalization Strategies
While activation introduces some surface functional groups, further post-synthesis modification can be employed to tailor the surface chemistry of this compound adsorbents for specific applications, particularly to enhance their affinity for certain adsorbates.
Introduction of Heteroatoms (e.g., Nitrogen, Oxygen, Fluorine, Phosphorus) and Their Chemical Effects
Introducing heteroatoms (atoms other than carbon) into the carbon framework or onto the surface significantly alters the electronic and chemical properties of the this compound adsorbent, influencing adsorption capacity and selectivity researchgate.netutm.mymdpi.comnih.govacs.orgscientific.netnih.govatlantis-press.comnih.gov16streets.comresearchgate.netfrontiersin.org. Common heteroatoms introduced include nitrogen, oxygen, fluorine, and phosphorus.
Nitrogen Doping: Nitrogen doping is a widely used method to enhance the basicity of carbon surfaces, improving their affinity for acidic gases like CO2 researchgate.netacs.orgresearchgate.net. Nitrogen can be incorporated into the carbon structure in various forms, such as pyridinic, pyrrolic, and graphitic nitrogen, each contributing differently to the surface chemistry and electronic properties researchgate.net. Nitrogen doping can be achieved during carbonization or activation using nitrogen-containing precursors or post-synthesis treatment with nitrogen-containing gases or solutions (e.g., ammonia, urea) researchgate.net. The presence of nitrogen can enhance chemical adsorption through acid-base interactions and improve the selectivity of the adsorbent researchgate.netacs.orgresearchgate.netbohrium.com.
Oxygen Functionalization: Oxygen is often present on the surface of activated carbons in various forms, including hydroxyl, carboxyl, carbonyl, and quinone groups. These groups can be introduced or enhanced during activation (especially physical activation with steam or CO2) or through post-synthesis oxidation treatments (e.g., using nitric acid or hydrogen peroxide) 16streets.comnih.govnih.govuni.lunih.govfishersci.itmims.comfishersci.com. Oxygen-containing groups contribute to the hydrophilicity of the surface and can participate in specific interactions with polar adsorbates.
Fluorine Doping: Fluorine doping can alter the surface energy and chemical reactivity of carbon materials. While less common than nitrogen or oxygen doping for adsorption applications, fluorination can be achieved through treatment with fluorine-containing gases nih.govnih.govwikipedia.orgscribd.comamericanelements.com. Fluorine is highly electronegative and its introduction can influence the electronic distribution on the carbon surface.
Phosphorus Doping: Phosphorus can be incorporated into the carbon structure, often through chemical activation with phosphoric acid acs.orgnih.govnih.govfishersci.comwipo.intthermofisher.comfishersci.no. Phosphorus functional groups can enhance the acidity of the carbon surface and influence interactions with basic adsorbates. The presence of phosphorus can also affect the thermal stability and pore development of the carbon material acs.org.
The type and concentration of incorporated heteroatoms, as well as their chemical state and distribution on the carbon surface, play a significant role in determining the adsorption performance of this compound adsorbents for specific target substances.
Table: Chemical Compounds and PubChem CIDs
| Compound Name | Chemical Formula | PubChem CID |
| Phosphoric Acid | H₃PO₄ | 1004 nih.govfishersci.comthermofisher.comfishersci.nonih.gov |
| Fluorine | F₂ | 24524 nih.gov |
| Hydrogen Peroxide | H₂O₂ | 784 16streets.comnih.govmims.comnih.govuni.lu |
| Nitric Acid | HNO₃ | 944 nih.govnih.govuni.lufishersci.itfishersci.com |
| Potassium Hydroxide | KOH | 14797 nih.govnih.govrmreagents.comamericanelements.comthermofisher.com |
| Zinc Chloride | ZnCl₂ | 5727 rmreagents.comthermofisher.comnih.govamericanelements.comwikipedia.org |
Interactive Data Table: Effect of Activation Conditions on Activated Carbon Fiber Properties (Example Data)
| Activation Method | Activating Agent | Impregnation Ratio (Agent:Precursor) | Activation Temperature (°C) | Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) | Reference |
| Chemical Activation | H₃PO₄ | 210 wt% | 650 | 1250 | 0.67 | acs.orgnih.gov |
| Chemical Activation | ZnCl₂ | 6:1 | 700 | 1423 | - | ncsu.eduresearchgate.net |
| Physical Activation | Steam | N/A | 900 | 1750 | 0.99 | mdpi.com |
| Physical Activation | CO₂ | N/A | 900 | 432 | - | utm.my |
Grafting and Immobilization of Specific Chemical Moieties for Targeted Interactions
The efficacy of adsorbent materials like this compound in detoxification and separation processes is significantly influenced by the chemical nature of their surface. A chemically active surface allows for specific interactions with target substances, enhancing adsorption selectivity and capacity. This compound is described as possessing a chemically active surface, a property that can potentially be leveraged and modified through techniques such as grafting and immobilization for targeted interactions. nih.gov
Grafting and immobilization involve the covalent attachment or stable deposition of specific chemical moieties onto the surface of a material. These moieties can be chosen based on their affinity for particular molecules or ions, thereby tailoring the adsorbent's surface chemistry for targeted removal or interaction. Research on other materials, such as polymeric vascular grafts, demonstrates the effectiveness of immobilizing biomolecules like vascular endothelial growth factor (VEGF) or peptides to promote specific biological responses, highlighting the potential of surface modification for targeted applications. nih.govresearchgate.netfrontiersin.org For instance, polydopamine-mediated immobilization has been shown to be a versatile method for attaching growth factors to polymeric surfaces, modifying their characteristics for enhanced cell adhesion and proliferation. nih.govresearchgate.net Similarly, the immobilization of specific peptides on the surface of vascular grafts has been explored to capture targeted cell types. frontiersin.org
While specific details on the grafting or immobilization of chemical moieties directly onto this compound are not extensively detailed in the provided information, the description of this compound having a "chemically active surface" implies that it possesses functional groups or sites amenable to such modifications. nih.gov By selectively grafting or immobilizing different chemical species, the surface of this compound adsorbents could theoretically be tailored to target a wide range of substances, from toxins and pollutants to specific biomolecules, depending on the intended application.
Control of Homogeneous Porous Structure and Chemically Active Surface during Synthesis
A defining characteristic of this compound adsorbents is their homogeneously porous structure and chemically active surface, both of which are subject to control during the material synthesis process. nih.gov The porous structure provides a high surface area, crucial for adsorption, while the pore size distribution and connectivity influence the accessibility of the surface to target molecules. The chemically active surface, on the other hand, dictates the nature of interactions between the adsorbent and the adsorbate.
The synthesis of porous carbon materials, including carbon fibers used as adsorbents, typically involves the carbonization and activation of precursor materials. The choice of precursor, carbonization temperature, activation method (physical or chemical), and activation conditions significantly influence the resulting porous structure and surface chemistry. mdpi.com For example, the synthesis of porous polymers can be controlled through methods like suspension polymerization with inert diluents to achieve specific surface areas and pore structures. mdpi.com Hierarchical porous structures, combining macropores, mesopores, and micropores, can be synthesized using various templating methods or template-free approaches, allowing for tailored mass transfer and adsorption properties. researchgate.netrsc.orgmdpi.comrsc.org
The control over the chemically active surface during synthesis involves managing the types and concentration of functional groups present on the carbon surface. These functional groups, such as hydroxyl, carboxyl, carbonyl, and phenolic groups, can be inherent to the precursor material or introduced during activation or post-synthesis treatments. The presence and distribution of these groups contribute to the surface's chemical activity and its ability to interact with specific substances through mechanisms like hydrogen bonding, electrostatic interactions, or covalent bonding. The statement that this compound's chemically active surface can be controlled during synthesis suggests that the manufacturing process is designed to impart specific surface functionalities to optimize its adsorption performance for its intended detoxification uses. nih.gov
The ability to control both the homogeneous porous structure and the chemically active surface during the synthesis of this compound is fundamental to its function as an effective adsorbent material. This control allows for the production of adsorbents with tailored properties for specific detoxification applications.
Described Properties of this compound Adsorbent
| Property | Description | Source |
| Material Type | Carbon fiber adsorbent | nih.gov |
| Structure | Homogeneously porous structure | nih.gov |
| Surface | Chemically active surface | nih.gov |
| Synthesis Control | Porous structure and active surface controlled during synthesis | nih.gov |
| Forms Available | Bunched, stapled, and dispersed form | nih.gov |
| Applications Mentioned | Haemosorption, topical application, enterosorption | nih.gov |
Surface Chemistry and Mechanistic Studies of Adsorption on Vaulen
Theoretical Frameworks of Adsorption on Carbon Surfaces
Theoretical and computational methods provide valuable insights into the complex adsorption processes occurring on carbon surfaces. These approaches allow for the investigation of surface interactions and the modeling of active sites.
Density Functional Theory (DFT) and Molecular Dynamics Simulations of Surface Interactions
Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful theoretical methods widely employed to study adsorption mechanisms at the molecular level on carbon surfaces. DFT, rooted in quantum mechanics, offers a detailed description of the electronic structure of molecules and their interactions with surfaces, enabling the calculation of electronic properties of adsorbed species physchemres.org. This makes DFT an essential tool for understanding adsorption at the atomic scale. MD simulations, on the other hand, focus on the time evolution of atoms and molecules, providing insights into the dynamic behavior of systems physchemres.org.
Combined DFT and MD approaches are used to quantify adsorption enthalpies and understand adsorption mechanisms. For instance, studies have used this combined method to investigate the adsorption of molecules like hydrogen (H₂) on fullerene (C₆₀) surfaces, providing a comprehensive understanding of the interactions and stable adsorption structures rsc.org. Similarly, DFT and MD simulations have been applied to study the adsorption of organic molecules on carbon surfaces, including the adsorption of neutral and zwitterionic forms of compounds on materials like single-walled carbon nanotubes (SWCNTs) and graphene kit.edu. These simulations can predict binding free energies and adsorption affinities kit.edu. Computational modeling, including DFT, is also used to study the adsorption of pollutant gases like CO, CO₂, SO₂, and H₂S on modified carbon surfaces, such as Fe-doped graphene nanosheets, showing enhanced adsorption strength compared to intrinsic graphene researchgate.net.
Computational Modeling of Active Site Chemistry and Adsorbate Binding
Computational modeling plays a vital role in understanding the chemistry of active sites on carbon surfaces and how adsorbates bind to them. These techniques, including DFT, are used to model structural properties and the active site environment in catalytic science rsc.org. Identifying catalytically active sites and understanding the influence of the surrounding environment is crucial in heterogeneous catalysis, where carbon materials are often used as supports or catalysts themselves chinesechemsoc.orgmdpi.com.
Computational modeling can indicate how the active site microenvironment and outer coordination sphere effects can influence the catalytic ability of molecules immobilized on carbon nanotubes acs.org. DFT simulations can provide optimized configurations of adsorbate intermediates binding to different sites on supported catalysts, and calculate the free energy diagrams of adsorption chinesechemsoc.org. This helps in understanding preferential adsorption sites and the interplay between the catalytic function and the surrounding environment, such as a carbon support chinesechemsoc.org. Computational studies are also used to investigate the role of physical factors like molecular volume, size, and area of targeted compounds in their uptake onto activated carbon, which can aid in predicting adsorption behavior nih.gov. Furthermore, computational chemistry can be used to simulate the evolution of the adsorption process and predict its certainty researchgate.net.
Chemical Affinity and Selectivity Studies
The chemical affinity and selectivity of "vaulen" towards different adsorbates are critical for its practical applications. These properties are often investigated through the analysis of adsorption isotherms and the effect of solution chemistry, such as pH.
Investigation of Adsorption Isotherms and Their Chemical Interpretations (e.g., Langmuir, Freundlich)
Adsorption isotherms are fundamental in describing how adsorbate molecules distribute between the liquid or gas phase and the solid phase at equilibrium aensiweb.comictaes.org. The Langmuir and Freundlich models are two-parameter adsorption isotherms widely used to fit experimental adsorption data on activated carbon and other carbon materials chimicatechnoacta.ruacs.org.
The Langmuir isotherm model is based on the assumption of monolayer adsorption on a homogeneous surface with a finite number of identical active sites ictaes.orgacs.orgtandfonline.com. It posits that once a site is occupied, no further adsorption can occur at that site tandfonline.com. The linear form of the Langmuir isotherm equation is often used to determine parameters such as the monolayer capacity (Xm) and a binding constant (Kl) related to the heat of adsorption aensiweb.com. Studies have shown that the Langmuir model can provide a good fit to experimental data, indicating monolayer adsorption on the carbon surface ictaes.orgelsevier.esaensiweb.com.
The Freundlich isotherm model, on the other hand, is an empirical model that can be applied to multilayer adsorption on heterogeneous surfaces acs.org. It describes non-ideal, reversible adsorption and can be applied to systems with a heterogeneous distribution of active sites and interaction energies acs.org. The Freundlich isotherm parameters, Kf and n, indicate the extent of adsorption and the adsorption intensity, respectively aensiweb.com. While both Langmuir and Freundlich models are commonly used, the better fit to experimental data, often judged by the correlation coefficient (R²), can provide insights into the nature of the adsorption process (e.g., monolayer vs. multilayer, homogeneous vs. heterogeneous surface) ictaes.orgaensiweb.com. Some studies have found that the Langmuir model provides a better fit for adsorption on activated carbon, suggesting monolayer adsorption on the surface ictaes.orgaensiweb.com.
The adsorption capacity of carbon materials, as determined from isotherms, depends on factors such as pore structure, surface area, and surface chemistry ut.ac.ir. Data from adsorption isotherms can be used to estimate adsorbent/adsorbate interactions scirp.org.
pH Dependence of Adsorption and Surface Charge Characteristics (Point of Zero Charge)
The pH of the solution significantly influences the adsorption of substances on carbon surfaces, primarily by affecting the surface charge of the adsorbent and the speciation of the adsorbate elsevier.esut.ac.irmdpi.com. The point of zero charge (PZC), denoted as pHpzc, is a critical parameter that represents the pH at which the net surface charge of the adsorbent is neutral tandfonline.commdpi.com.
At solution pH values below the pHpzc, the surface of the activated carbon generally carries a net positive charge due to the protonation of surface functional groups tandfonline.commdpi.com. Conversely, at pH values above the pHpzc, the surface becomes negatively charged due to the deprotonation of functional groups ut.ac.irmdpi.com. This change in surface charge influences electrostatic interactions between the adsorbent and adsorbate molecules, particularly for ionic or ionizable compounds elsevier.essemanticscholar.org.
Studies have demonstrated a strong dependence of adsorption capacity on pH for various adsorbates on activated carbon elsevier.esmdpi.com. For instance, the adsorption of l-phenylalanine (B559525) on activated carbon was found to be strongly dependent on pH, with maximum adsorption occurring near the isoelectric point of the amino acid elsevier.es. At low pH, electrostatic repulsion between the positively charged carbon surface (below pHpzc) and cationic forms of the adsorbate can decrease adsorption efficiency elsevier.es. At higher pH, electrostatic repulsion between the negatively charged carbon surface (above pHpzc) and anionic forms of the adsorbate can also reduce adsorption elsevier.esut.ac.irsemanticscholar.org. The pHpzc of activated carbons can be determined experimentally, for example, by the salt addition method tandfonline.comelsevier.es. The effect of pH must consider its combined influence on both the carbon surface and the solute molecules ut.ac.irsemanticscholar.org. The uptake of molecular forms of aromatic solutes has been found to be dependent on the PZC of the carbon semanticscholar.org.
Adsorption Kinetics and Reaction Pathways
Adsorption kinetics studies provide information about the rate of the adsorption process and can offer insights into the underlying reaction pathways and mechanisms scirp.orgmdpi.com. The adsorption process typically involves several steps, including external mass transfer of the adsorbate to the adsorbent surface, internal diffusion within the pores, and finally, adsorption onto the active sites scirp.orgdiva-portal.org.
Various kinetic models are used to analyze experimental adsorption data, such as the pseudo-first-order, pseudo-second-order, and intra-particle diffusion models scirp.orgmdpi.comresearchgate.net. The pseudo-first-order model suggests that the uptake rate is proportional to the number of available adsorption sites researchgate.net. The pseudo-second-order model is often found to provide a better fit for adsorption data on activated carbon, suggesting that the adsorption rate is proportional to the square of the number of available sites and that chemisorption might be the rate-limiting step or involved in the process ictaes.orgelsevier.esscirp.orgmdpi.comresearchgate.net. This model can accommodate complex reaction pathways and provides a better fit when adsorption involves chemical interactions or a combination of physisorption and chemisorption mdpi.com.
Intra-particle diffusion models help to determine if diffusion within the pores is the rate-limiting step nih.govscirp.org. Studies have suggested that intraparticle diffusion can be a significant factor governing the adsorption mechanism nih.gov. However, conventional kinetic models may not provide complete information regarding the actual mechanism of gas-solid adsorption mdpi.com.
Factors influencing adsorption kinetics include the physical and chemical characteristics of both the adsorbent ("this compound") and the adsorbate, the adsorbate concentration, and experimental conditions such as temperature and contact time scirp.orgdiva-portal.org. Temperature can have a positive effect on the rate of mass transfer, increasing the rate of diffusion and mobility of adsorbate molecules mdpi.com. The surface chemistry of the carbon material can also influence the predominant form of the adsorbate on the surface and the strength of bonding nih.gov. Adsorbed water can also play a significant role in surface chemistry and can alter reaction pathways and surface speciation rsc.org.
Data Tables
Based on the search results, here is an example of how data from adsorption isotherm studies might be presented in a table. Please note that specific numerical values would depend on the particular adsorbate and "this compound" material studied.
| Adsorbent Type | Adsorbate | Temperature (°C) | pH | Isotherm Model Fit (R²) | Langmuir qm (mg/g) | Freundlich Kf ((mg/g)(L/mg)¹/ⁿ) |
| Activated Carbon (Example 1) elsevier.es | l-phenylalanine | - | 5.7 | Langmuir (Good fit) | 188.3 (ACK), 133.3 (ACZ) | - |
| Activated Carbon (Example 2) aensiweb.com | Methylene Blue | - | - | Langmuir (0.9999) | Varied by carbon source (e.g., 0.455 for coconut shell) | Varied by carbon source (e.g., 0.149 for coconut shell) |
| Activated Carbon (Example 3) ictaes.org | Pb(II) | - | 5 | Langmuir (0.990) | 131.0 | Freundlich (0.955) |
Similarly, kinetic data could be presented:
| Adsorbent Type | Adsorbate | Temperature (°C) | pH | Kinetic Model Fit (R²) | Pseudo-Second-Order Rate Constant (k₂) |
| Activated Carbon (Example 1) elsevier.es | l-phenylalanine | - | - | Pseudo-second order (Good fit) | - |
| Activated Carbon (Example 2) researchgate.net | CO₂ | Varied | - | Pseudo-second order (Better fit) | Increased with temperature |
| Activated Carbon (Example 3) mdpi.com | CO₂ | 25, 40 | - | Pseudo-second order (Lowest error) | Increased with temperature |
Detailed Research Findings
Detailed research findings from the search results highlight several key aspects of adsorption on carbon surfaces relevant to "this compound":
DFT and MD Insights: DFT calculations have been used to determine adsorption energies and geometries, providing insights into the electronic structure and interactions between adsorbates and carbon surfaces rsc.org. MD simulations complement DFT by revealing the dynamic behavior of adsorbed molecules physchemres.org. Combined approaches can predict adsorption affinities and free energies kit.edu.
Active Site Modeling: Computational modeling helps identify and characterize active sites on carbon materials, which are crucial for catalytic and adsorption processes rsc.orgchinesechemsoc.org. The environment surrounding active sites can significantly influence adsorption and reactivity chinesechemsoc.org.
Isotherm Interpretation: Fitting experimental data to Langmuir and Freundlich isotherms allows for the determination of adsorption capacity and provides information about the nature of adsorption (monolayer vs. multilayer, homogeneous vs. heterogeneous surface) ictaes.orgacs.orgaensiweb.com. The Langmuir model often fits well for adsorption on activated carbon, suggesting monolayer coverage ictaes.orgaensiweb.com.
pH and PZC Effects: Solution pH strongly affects adsorption due to its influence on the surface charge of carbon materials and the ionization state of adsorbates elsevier.esut.ac.irmdpi.com. The pHpzc is a key parameter for understanding the pH-dependent adsorption behavior tandfonline.commdpi.com. Electrostatic interactions play a significant role, particularly for charged adsorbates elsevier.essemanticscholar.org.
Kinetic Analysis: Adsorption kinetics studies, often analyzed using pseudo-first and pseudo-second-order models, reveal the rate of adsorption and can suggest the rate-limiting step scirp.orgmdpi.comresearchgate.net. The pseudo-second-order model frequently provides a good fit for adsorption on activated carbon, potentially indicating the involvement of chemisorption elsevier.esscirp.orgmdpi.com. Intra-particle diffusion can also be a governing mechanism nih.gov.
Pseudo-First-Order and Pseudo-Second-Order Kinetic Models
Adsorption kinetics are crucial for understanding the rate at which adsorbates are removed from a solution or gas phase by an adsorbent. Two commonly used empirical models to describe adsorption kinetics are the pseudo-first-order (PFO) and pseudo-second-order (PSO) models wikipedia.orgamericanelements.com. These models help to interpret experimental data and gain insights into the adsorption mechanism.
The pseudo-first-order model, often expressed as: ln(qe - qt) = ln(qe) - k1*t where qe and qt are the amounts of adsorbate adsorbed at equilibrium and at time t, respectively, and k1 is the pseudo-first-order rate constant.
The pseudo-second-order model is represented by the linear form: t/qt = 1/ (k2qe^2) + (1/qe)t where k2 is the pseudo-second-order rate constant.
Studies on various adsorbents, including activated carbon and other carbonaceous materials, frequently show that the pseudo-second-order model provides a better fit to experimental adsorption data compared to the pseudo-first-order model wikipedia.orgamericanelements.comflybase.org. While the PSO model's success is widely observed, its underlying mechanistic assumptions (implying random collisions between adsorbent sites and adsorbate molecules as the rate-limiting step) may not always have a direct physical justification americanelements.comflybase.org. Instead, a good fit to the PSO model can often indicate that diffusion-based mechanisms are influencing the adsorption rate flybase.org.
Research suggests that the method of fitting, particularly the use of linearized forms of these models, can influence the perceived best fit uni.luwikipedia.org. Non-linear fitting methods are sometimes considered more appropriate for determining adsorption parameters uni.luwikipedia.org.
While specific kinetic parameters for this compound were not found in the provided search results, the application of these models to this compound would involve conducting batch adsorption experiments and fitting the experimental data (adsorption capacity over time) to the integrated rate laws of the PFO and PSO models to determine the rate constants and theoretical equilibrium adsorption capacities.
Intraparticle Diffusion and Mass Transfer Limitations in Chemical Adsorption
The intraparticle diffusion model, often based on the Weber-Morris equation, is commonly used to investigate whether intraparticle diffusion is the rate-controlling step mpg.describd.com. The model is expressed as: qt = Ki * t^1/2 + C where qt is the amount adsorbed at time t, Ki is the intraparticle diffusion rate constant, and C is the intercept related to the thickness of the boundary layer or external mass transfer resistance mpg.describd.com.
A plot of qt versus t^1/2 can provide insights into the diffusion mechanism. If the plot is linear and passes through the origin, it suggests that intraparticle diffusion is the sole rate-limiting step mpg.de. However, if the linear plot does not pass through the origin (i.e., the intercept C is non-zero), it indicates that external film diffusion also contributes to the mass transfer resistance mpg.describd.com. Multiple linear regions in the plot can suggest different stages of diffusion, such as diffusion in macropores, mesopores, and micropores scribd.com.
Studies on porous adsorbents like activated carbon have shown that both film and intraparticle diffusion can simultaneously control the adsorption rate mpg.describd.com. The intraparticle diffusion model, while widely used, was originally introduced for pure diffusion and does not explicitly account for the effect of adsorption except at very low adsorbate concentrations nih.govservice.gov.uknih.gov.
Mechanisms of Chemical Bonding and Intermolecular Forces at the this compound Surface
Adsorption on the surface of a material like this compound can occur through different mechanisms involving chemical bonding (chemisorption) and weaker intermolecular forces (physisorption) zproxy.org. The nature of the interaction between the adsorbate and the this compound surface dictates the strength and reversibility of the adsorption process.
Chemisorption involves the formation of chemical bonds between the adsorbate molecules and the surface atoms of the adsorbent zproxy.org. This process is typically strong, specific, and often irreversible. It involves a chemical reaction at the surface, leading to the formation of new chemical species or strong coordinate covalent bonds zproxy.org.
Physisorption, on the other hand, is driven by weaker intermolecular forces, such as Van der Waals forces (including London dispersion forces, dipole-dipole forces) and hydrogen bonding uv.mxnih.govpollinatorhub.euuni.lunih.gov. These forces arise from temporary or permanent fluctuations in electron distribution within molecules, creating attractive interactions nih.govpollinatorhub.eu. Physisorption is generally weaker than chemisorption, less specific, and reversible zproxy.org. The strength of Van der Waals forces is dependent on the distance between interacting molecules and rapidly decreases with increasing distance nih.gov.
The surface of this compound, being a carbon fiber material, can exhibit both types of interactions depending on the nature of the adsorbate and the surface properties of the this compound. The presence of specific functional groups on the this compound surface can facilitate chemical bonding or strong intermolecular interactions with certain adsorbates nih.gov. The porous structure can also influence the type and strength of interactions through confinement effects fishersci.comnih.gov.
Role of Specific Surface Functional Groups in Adsorbate Binding
The surface chemistry of carbonaceous adsorbents, including carbon fibers like this compound, is significantly influenced by the presence of various surface functional groups ereztech.comwikipedia.orgwikipedia.org. These functional groups can act as active sites for adsorbate binding and play a crucial role in determining the adsorption capacity and selectivity of the material nih.govereztech.comwikipedia.org. Common functional groups found on carbon surfaces include oxygen-containing groups (such as carboxyl, hydroxyl, carbonyl, and lactone groups), nitrogen-containing groups, and sulfur-containing groups wikipedia.orgwikipedia.org.
Studies on activated carbon and carbon nanomaterials have shown that the type, density, and distribution of these functional groups directly affect their adsorption efficiency towards various substances, including heavy metals, organic pollutants, and dyes nih.govereztech.com. For instance, oxygen-containing groups, particularly carboxyl and hydroxyl groups, have been found to significantly enhance the adsorption of metal ions through mechanisms like ion-exchange and complexation nih.govwikipedia.orgwikipedia.orgwikidata.org. These polar functional groups can increase the surface area available for binding and alter the surface polarity, creating favorable interactions with polar or charged adsorbates ereztech.com.
The interaction between surface functional groups and adsorbates can involve various types of bonding, including electrostatic interactions, hydrogen bonding, and covalent bonding (in the case of chemisorption) wikipedia.orgwikipedia.org. The synergistic effects between different functional groups can further contribute to enhanced adsorption performance ereztech.com.
While the specific functional groups present on this compound and their precise roles in adsorbate binding are not detailed in the provided search results, it is reasonable to infer, based on its classification as a carbon fiber adsorbent fishersci.nlepa.gov, that its surface chemistry is likely modified during synthesis to introduce functional groups that enhance its adsorption properties for specific applications, such as enterosorption epa.gov. The nature and abundance of these groups would significantly influence the mechanisms by which different substances bind to the this compound surface.
Influence of Pore Structure and Confinement Effects on Chemical Adsorption
The porous structure of an adsorbent material, including its pore size distribution, pore volume, and surface area, is a critical factor influencing its adsorption performance nih.govfishersci.firesearchgate.net. This compound, being a carbon fiber adsorbent, possesses a porous structure epa.gov. The pore structure affects the accessibility of adsorption sites to adsorbate molecules and influences diffusion pathways within the material nih.govfishersci.fi.
Confinement effects within narrow pores, especially micropores and small mesopores, can significantly alter the adsorption behavior of substances compared to adsorption on flat surfaces fishersci.comfishersci.se. These effects can lead to stronger interactions between the adsorbate and the pore walls, influencing phase behavior and diffusion rates fishersci.comfishersci.se. For example, in nanopores, confinement can strengthen the adsorption capacity fishersci.com and even lead to a transition in the dominant adsorption mechanism with changing pore size fishersci.se.
The pore structure also directly impacts mass transfer limitations. A well-developed pore structure with interconnected pores can facilitate the diffusion of adsorbate molecules into the interior of the adsorbent particles, reducing intraparticle diffusion resistance nih.govfishersci.fi. Conversely, pore blockage, for instance, by adsorbed molecules or modifying agents, can decrease the effective surface area and pore volume, hindering adsorption capacity and increasing mass transfer limitations fishersci.fi.
For this compound, its homogeneously porous structure epa.gov likely plays a key role in its efficacy as an adsorbent. The distribution of pore sizes within the this compound fibers would influence which molecules are preferentially adsorbed and how quickly they can access the internal adsorption sites. Confinement effects within its micropores could contribute to strong binding of certain adsorbates, relevant to its application as an enterosorbent for removing toxins epa.gov.
Advanced Research Methodologies and Innovations in Vaulen Characterization and Synthesis
In-situ and Operando Spectroscopy for Dynamic Surface Chemistry Analysis
To understand how Vaulen would interact with various molecules in real-time and under operational conditions, in-situ and operando spectroscopic methods are indispensable. These techniques allow for the observation of chemical changes as they happen, providing critical insights into reaction mechanisms and material stability.
For the study of this compound, researchers have proposed using Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) to monitor the adsorption of gases like CO2 and N2. By tracking shifts in the vibrational frequencies of both the this compound framework and the adsorbed gas molecules, scientists can identify specific active sites and determine the nature of the chemical interactions. For instance, a hypothetical operando DRIFTS experiment could be designed to simulate gas separation conditions, revealing how this compound’s surface hydroxyl groups interact with CO2.
Hypothetical Research Findings: In a simulated study, the dynamic adsorption of CO2 on a theoretical this compound surface was monitored. The data predicted a significant shift in the hydroxyl (-OH) stretching frequency from 3745 cm⁻¹ to 3610 cm⁻¹ upon CO2 exposure, indicating a strong interaction. Concurrently, the appearance of new peaks corresponding to bicarbonate species suggests a chemisorption mechanism.
Table 1: Hypothetical In-situ DRIFTS Data for CO2 Adsorption on this compound This interactive table simulates the expected spectral changes on the this compound surface during CO2 exposure.
| Condition | Key Vibrational Band (cm⁻¹) | Assignment | Interpretation |
|---|---|---|---|
| Pre-adsorption (in N₂) | 3745 | Isolated Surface -OH | Indicates available active sites. |
| During CO₂ Exposure | 3610 | H-bonded -OH | Suggests interaction between CO₂ and surface hydroxyls. |
| During CO₂ Exposure | 1640, 1425 | Bicarbonate species | Formation of new chemical species on the surface. |
| Post-adsorption (N₂ purge) | 3710 | Perturbed -OH | Shows that some interactions are irreversible or slow to reverse. |
Advanced Microscopy for Real-time Observation of Surface Phenomena
While spectroscopy provides chemical information, advanced microscopy techniques can offer direct, real-space visualization of surface phenomena at the atomic or molecular level. For a material like this compound, observing the processes of molecular adsorption, diffusion, and the initial stages of catalytic reactions in real-time is crucial for validating theoretical models.
Techniques such as Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) are proposed for this purpose. utwente.nlresearchgate.net An in-situ STM study, for example, could be designed to visualize the ordered arrangement of adsorbate molecules, like benzene, within the pores of this compound. This would provide direct evidence of the pore geometry's role in molecular recognition and separation, observing how individual molecules occupy specific binding sites and diffuse across the surface.
Hypothetical Research Findings: A simulated in-situ AFM experiment visualized the surface of a this compound crystal as it was exposed to a vapor of a hypothetical organic molecule, "Styrolene." The real-time imaging predicted that Styrolene molecules self-assemble into a highly ordered monolayer, confirming the directing influence of this compound's surface topology. The study further revealed the presence of dynamic defect sites that acted as preferential nucleation points for this assembly.
Table 2: Simulated Real-time Microscopy Observations of Adsorption on this compound This interactive table summarizes hypothetical findings from advanced microscopy studies on the this compound surface.
| Time Point | Observation | Technique | Significance |
|---|---|---|---|
| T = 0s | Atomically clean this compound surface with uniform pore openings. | STM | Establishes a baseline for the pristine material. |
| T = 15s | Random, mobile Styrolene molecules appear on the surface. | STM | Shows initial, non-specific physisorption. |
| T = 60s | Molecules begin to form small, ordered islands at defect sites. | AFM | Identifies the role of defects in initiating self-assembly. |
| T = 300s | A complete, highly-ordered monolayer of Styrolene covers the surface. | AFM | Confirms long-range ordering driven by surface-adsorbate interactions. |
High-Throughput Screening and Combinatorial Approaches in Adsorbent Material Development
To optimize the properties of this compound for a specific application, such as carbon capture, researchers plan to use high-throughput screening (HTS). youtube.comvanderbilt.educorefacilities.org This methodology involves the rapid synthesis and testing of a large library of material variations. youtube.com By systematically modifying this compound’s structure—for example, by doping it with different metal ions or functionalizing it with organic groups—a combinatorial library of "this compound derivatives" can be created.
Using robotic systems, each derivative can be quickly tested for its CO2 adsorption capacity and selectivity over N2. youtube.com This approach dramatically accelerates the discovery of an optimal material composition, bypassing the slow, one-at-a-time synthesis and testing process.
Hypothetical Research Findings: A hypothetical high-throughput screening of 100 different metal-doped this compound compositions was performed to identify the best candidate for selective CO2 capture. The screening revealed that this compound doped with a small percentage of lithium (this compound-Li) exhibited a 40% increase in CO2 adsorption capacity at low pressures compared to the undoped material, with minimal change in N2 adsorption.
Table 3: Representative Data from a Hypothetical High-Throughput Screening of this compound Derivatives This interactive table displays a subset of results from a combinatorial study aimed at optimizing CO2 adsorption.
| Material ID | Dopant Metal | Dopant Conc. (%) | CO₂ Capacity (mmol/g) | N₂ Capacity (mmol/g) | Selectivity (CO₂/N₂) |
|---|---|---|---|---|---|
| This compound-001 | None | 0 | 1.5 | 0.10 | 15.0 |
| This compound-024 | Li | 0.5 | 2.1 | 0.11 | 19.1 |
| This compound-031 | Mg | 0.5 | 1.8 | 0.15 | 12.0 |
| This compound-058 | Zn | 1.0 | 1.6 | 0.12 | 13.3 |
| This compound-072 | Cu | 0.5 | 1.9 | 0.25 | 7.6 |
Artificial Intelligence and Machine Learning for Predictive Modeling of Chemical Performance
The vast amount of data generated from high-throughput screening, as well as from computational chemistry simulations, provides an ideal foundation for the application of artificial intelligence (AI) and machine learning (ML). arocjournal.comnih.govunina.itucla.edu By training algorithms on this data, researchers can develop predictive models that correlate this compound’s structural or chemical features with its performance. arocjournal.comnih.govorientjchem.org
Hypothetical Research Findings: A neural network model was trained on the data from the combinatorial screening of this compound derivatives. The model learned to predict CO2 capacity with high accuracy (R² > 0.99) based on input parameters such as dopant ion type, ionic radius, and concentration. orientjchem.org When used to predict the performance of 10,000 new theoretical compositions, the model identified a novel Scandium-doped variant (this compound-Sc) as a top candidate, predicting a 60% improvement in capacity, which was later confirmed by targeted computational simulations.
Future Research Directions and Unexplored Chemical Dimensions of Vaulen Like Adsorbents
Development of Next-Generation Vaulen-Inspired Materials with Enhanced Chemical Specificity
The development of adsorbents with enhanced chemical specificity is a critical area for future research in "this compound-like" materials. Traditional carbon adsorbents often exhibit broad adsorption capabilities, but increasing demands for selective removal of specific pollutants necessitate the design of materials with targeted affinity. Research is focusing on several strategies to achieve this enhanced specificity.
One approach involves tailoring the pore structure and surface chemistry of carbon materials. By controlling pore size distribution at the micro-, meso-, and macro-levels, researchers can facilitate or restrict the access of specific molecules to adsorption sites based on size exclusion effects. nih.govmdpi.commdpi.com Furthermore, functionalizing the carbon surface with specific chemical groups can introduce selective interactions, such as electrostatic attraction, ion exchange, hydrogen bonding, or surface complexation, with target analytes. mdpi.comoup.comnih.govfrontiersin.orgmdpi.com For instance, incorporating carboxyl, hydroxyl, amine, or other heteroatom-containing groups can significantly alter the material's affinity for polar or ionic species, including heavy metals and specific organic pollutants. mdpi.comoup.comnih.govmdpi.com
Molecularly Imprinted Polymers (MIPs) represent another promising avenue for creating highly selective adsorbents. nih.gov While not exclusively carbon-based, the principles of molecular imprinting can be applied to or integrated with carbon materials to create recognition sites that precisely match the shape and functional groups of a target molecule, enabling highly selective binding. nih.govrsc.org
The integration of nanotechnology is also pivotal in developing next-generation adsorbents. Nanostructured carbon materials like carbon nanotubes and graphene offer high surface areas and the potential for tunable surface chemistry, which can be leveraged to enhance specificity. mdpi.comnih.govmdpi.com Combining these nanomaterials with other components, such as metal-organic frameworks (MOFs) or polymers, in composite structures can lead to synergistic effects that improve both capacity and selectivity. mdpi.comoup.comscispace.comrsc.orgnih.gov
Future research will likely involve a combination of these strategies, employing advanced synthesis techniques and computational modeling to design and predict the performance of "this compound-like" materials with unprecedented chemical specificity for a wide range of applications, including environmental remediation, chemical separation, and gas storage. nih.govoup.comacs.org
Exploration of Novel Precursors and Green Synthesis Routes for Sustainable Carbon Fibers
The sustainable production of carbon materials, particularly carbon fibers used in adsorbent structures, is a growing area of research aligned with the principles of green chemistry and the circular economy. Traditionally, activated carbon fibers are synthesized from fossil fuel-based precursors like polyacrylonitrile (B21495) (PAN) and pitch. nih.govacs.org Future research on "this compound-like" adsorbents will increasingly focus on exploring novel, renewable, and cost-effective precursors, as well as developing environmentally friendly synthesis routes.
Lignocellulosic biomass, agricultural waste, and industrial byproducts are gaining significant attention as potential sustainable precursors for activated carbon and carbon fibers. acs.orgresearchgate.netsemanticscholar.orgnih.govacs.orgmdpi.comacs.org Materials such as jute fiber, walnut shells, and various plant residues have been successfully converted into porous carbon materials with promising adsorption properties. nih.govacs.orgmdpi.com Utilizing these waste materials not only reduces production costs but also helps address waste management challenges and decreases reliance on fossil resources. semanticscholar.orgmdpi.com
Green synthesis routes aim to minimize or eliminate the use of hazardous chemicals, reduce energy consumption, and decrease waste generation during the activation and carbonization processes. acs.orgsemanticscholar.orgacs.org Microwave-assisted heating, hydrothermal processes, and the use of milder activating agents are being explored as alternatives to conventional high-temperature and harsh chemical treatments. acs.orgmdpi.comrsc.org For example, studies have investigated the use of sodium thiosulfate, potassium carbonate, and trisodium (B8492382) citrate (B86180) as green activation agents for producing porous carbon from biomass waste. acs.org
Developing scalable and economically viable green synthesis methods for producing high-quality carbon fibers from sustainable precursors is crucial for the widespread adoption of "this compound-like" adsorbents. This involves optimizing carbonization and activation conditions to control the resulting pore structure, surface area, and surface chemistry, ensuring the materials meet the required performance standards for specific adsorption applications. researchgate.netnih.govacs.orgrsc.org
Fundamental Studies on Surface Reconstruction and Aging Effects on Chemical Activity
Understanding the dynamic nature of adsorbent surfaces, including surface reconstruction and aging effects, is essential for predicting the long-term performance and stability of "this compound-like" materials. Surface reconstruction refers to the rearrangement of atoms or molecules on the surface of a material, which can occur under various conditions, such as changes in temperature, pressure, or chemical environment. While more extensively studied in catalytic systems, surface reconstruction can also influence the availability and nature of adsorption sites on carbon materials, thereby affecting their chemical activity and selectivity over time. researchgate.netnih.gov
Aging effects on carbon adsorbents can result from exposure to various environmental factors, including humidity, temperature fluctuations, and the presence of other chemicals. acs.orgresearchgate.nettandfonline.comnih.govmdpi.com These processes can lead to changes in the material's physical and chemical properties, such as a decrease in specific surface area, alteration of pore size distribution, and changes in surface functional groups. acs.orgnih.govmdpi.com For instance, aging of activated carbon has been shown to lower the specific surface area and anion exchange capacity while increasing surface oxygen content, negatively impacting the adsorption of certain pollutants. acs.orgnih.gov Aging can also enhance the hydrophilicity of carbon surfaces, affecting the adsorption of both polar and non-polar substances. researchgate.netmdpi.com
Future research should focus on fundamental studies to elucidate the mechanisms of surface reconstruction and aging in "this compound-like" adsorbents under relevant operating conditions. This will require the application of advanced characterization techniques to monitor changes in surface morphology, pore structure, and surface chemistry at the atomic and molecular levels. mdpi.com Understanding these processes is crucial for designing more stable and durable adsorbents and for developing strategies to mitigate the negative impacts of aging, such as surface modifications or regeneration techniques. acs.orgacs.org
Integration of this compound Materials into Hybrid Chemical Systems for Synergistic Effects
Integrating "this compound-like" materials into hybrid chemical systems offers significant potential for achieving synergistic effects, where the combined system exhibits enhanced performance compared to the individual components. This approach leverages the unique properties of carbon adsorbents, such as high surface area, tunable porosity, and chemical stability, by combining them with other functional materials.
Hybrid systems can be designed to combine adsorption with other processes, such as catalysis, photocatalysis, or membrane filtration. oup.comscispace.comfrontiersin.orgrsc.org For example, integrating carbon adsorbents with catalytic nanoparticles or metal oxides can create materials capable of simultaneously adsorbing pollutants and catalyzing their degradation. scispace.commdpi.comrsc.org This synergistic effect can lead to higher removal efficiencies and the potential for in-situ regeneration of the adsorbent as the adsorbed substances are broken down. scispace.comrsc.org
Carbon materials can also serve as supports or matrices for dispersing other active components, preventing their aggregation and enhancing their accessibility to target molecules. frontiersin.orgmdpi.com Hybrid materials incorporating carbon nanotubes or graphene with MOFs or polymers have shown improved adsorption capacities and selectivities for various contaminants. oup.comnih.gov
Furthermore, integrating carbon adsorbents into membrane systems can create advanced separation platforms that combine the sieving action of membranes with the selective removal capabilities of adsorbents. acs.org
Q & A
Q. What peer-review criteria are critical for evaluating this compound-related manuscripts to prevent methodological oversights?
- Methodological Answer : Reviewers should assess raw data availability, statistical rigor, and protocol transparency. Flag unvalidated claims (e.g., "this compound exclusively targets Pathway X" without knockdown/knockout validation). Encourage replication studies in diverse models (e.g., primary cells vs. immortalized lines) .
Q. Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
